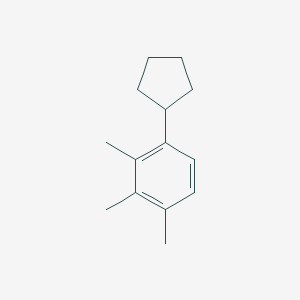

1-Cyclopentyl-2,3,4-trimethylbenzene

Description

Structure

3D Structure

Properties

CAS No. |

62379-95-7 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-cyclopentyl-2,3,4-trimethylbenzene |

InChI |

InChI=1S/C14H20/c1-10-8-9-14(12(3)11(10)2)13-6-4-5-7-13/h8-9,13H,4-7H2,1-3H3 |

InChI Key |

USUHNMVLSIERNE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)C2CCCC2)C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 Cyclopentyl 2,3,4 Trimethylbenzene and Analogous Systems

Retrosynthetic Analysis for 1-Cyclopentyl-2,3,4-trimethylbenzene

Retrosynthetic analysis provides a logical framework for dismantling a target molecule to identify viable starting materials and synthetic routes. For this compound, two primary retrosynthetic disconnections are considered. The most direct approach involves severing the bond between the cyclopentyl substituent and the trimethylbenzene core. This disconnection points to a Friedel-Crafts alkylation reaction, where 1,2,3-trimethylbenzene (B126466) (hemimellitene) would serve as the aromatic precursor and a cyclopentyl electrophile would be generated from a suitable precursor like cyclopentyl halide or cyclopentene (B43876).

A more complex but potentially more versatile retrosynthetic strategy involves the deconstruction of the polysubstituted benzene (B151609) ring itself. This approach, rooted in benzannulation reactions, envisions the formation of the aromatic ring from acyclic precursors. This method offers the potential for greater control over the final substitution pattern by carefully selecting the building blocks that will form the aromatic core.

Aromatic Annulation Strategies for Polysubstituted Benzene Rings

Aromatic annulation reactions are powerful methods for constructing highly substituted benzene rings with a high degree of regiochemical control. These strategies involve the formation of the aromatic ring from acyclic components, often through cascade or cycloaddition reactions.

Organocatalytic Benzannulation Approaches

In recent years, organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of complex molecules. nih.govrsc.org Organocatalytic benzannulation reactions offer mild and highly selective routes to polysubstituted arenes. nih.govrsc.org For instance, diphenylprolinol silyl (B83357) ethers have been shown to catalyze [3+3] benzannulation reactions to produce tetra-substituted benzenes. rsc.org These reactions often proceed through a series of conjugate additions and aldol-type condensations, ultimately leading to the formation of the aromatic ring. The careful choice of acyclic precursors allows for the strategic placement of substituents on the newly formed benzene ring.

Transition-Metal-Catalyzed Benzannulation Reactions

Transition-metal catalysis offers a broad and efficient platform for the synthesis of polysubstituted benzenes. rsc.org Rhodium(I) catalysts, for example, can facilitate a formal [4+2] annulation between cyclobutenols and internal alkynes to yield 1,2,3,5-tetrasubstituted benzenes. rsc.org These reactions proceed through the dehydration of an initial cyclohexadienol intermediate to form the aromatic product. rsc.org Other transition metals, such as palladium and cobalt, are also widely used in various cycloaddition and annulation strategies to construct densely functionalized aromatic rings from simpler, acyclic starting materials. researchgate.net

Direct Functionalization Approaches to Alkylated Benzenes

The direct introduction of alkyl groups onto a pre-existing aromatic ring is a fundamental transformation in organic synthesis. The Friedel-Crafts reaction is a classic example of this approach.

Electrophilic Alkylation of Aromatic Rings: Friedel-Crafts Alkylation and its Mechanistic Considerations

The Friedel-Crafts alkylation is a widely employed electrophilic aromatic substitution reaction for the formation of carbon-carbon bonds between an aromatic ring and an alkyl group. wikipedia.orgmt.comlibretexts.org The reaction is typically catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), which facilitates the generation of a carbocation or a carbocation-like electrophile from an alkyl halide. mt.comlibretexts.orgorgoreview.com

The mechanism involves the attack of the electron-rich aromatic ring on the electrophilic carbocation, forming a resonance-stabilized carbocation intermediate known as an arenium ion. mt.com Subsequent deprotonation of the arenium ion by a weak base restores the aromaticity of the ring and yields the alkylated benzene product. mt.com In the context of synthesizing this compound, this would involve the reaction of 1,2,3-trimethylbenzene with a cyclopentyl halide in the presence of a Lewis acid catalyst.

Despite its utility, the Friedel-Crafts alkylation is beset by several inherent limitations that can complicate its application. libretexts.orglibretexts.orgyoutube.com

One of the primary drawbacks is the propensity for polyalkylation . libretexts.orglibretexts.org The introduction of an alkyl group, which is an activating group, makes the product more nucleophilic than the starting material. libretexts.org This increased reactivity can lead to subsequent alkylation events, resulting in a mixture of mono-, di-, and polyalkylated products, which can be challenging to separate. libretexts.orgstackexchange.comchemicalforums.com

Another significant challenge is the potential for carbocation rearrangements . libretexts.orgyoutube.com The carbocation intermediates formed during the reaction can undergo rearrangement to form more stable carbocations through hydride or alkyl shifts. libretexts.org This can lead to the formation of isomeric products with a different alkyl structure than intended. While the secondary cyclopentyl carbocation is relatively stable, the possibility of rearrangement under harsh reaction conditions cannot be entirely dismissed.

| Challenge | Description | Consequence |

| Polyalkylation | The alkylated product is more reactive than the starting aromatic compound, leading to further alkylation. libretexts.org | Formation of a mixture of products with varying degrees of alkylation, often reducing the yield of the desired mono-alkylated product. libretexts.orgstackexchange.com |

| Carbocation Rearrangements | The intermediate carbocation can rearrange to a more stable carbocation before electrophilic attack on the aromatic ring. libretexts.orgyoutube.com | Formation of isomeric products with a different alkyl group structure than anticipated. libretexts.org |

Due to these limitations, alternative strategies such as Friedel-Crafts acylation followed by reduction are often employed to achieve greater control over the final product distribution. stackexchange.com

C-H Functionalization Methodologies for Aromatic Systems

Direct C-H functionalization of aromatic rings is a powerful tool in organic synthesis as it avoids the need for pre-functionalized starting materials. For a trimethylbenzene substrate, such as 1,2,3-trimethylbenzene (hemellitene), direct alkylation to introduce a cyclopentyl group would be a desirable route.

One of the most classical and industrially relevant methods for such a transformation is the Friedel-Crafts alkylation . wikipedia.orgmt.comyoutube.com This reaction involves the electrophilic substitution of an aromatic proton with an alkyl group, typically using an alkyl halide or an alkene as the alkylating agent and a Lewis acid or a strong Brønsted acid as a catalyst. wikipedia.orgmt.com

In a study directly analogous to the synthesis of this compound, the alkylation of 1,3,5-trimethylbenzene (mesitylene) with cyclopentene in the presence of sulfuric acid has been investigated. unise.org This research demonstrated that the reaction temperature and the amount of sulfuric acid were significant parameters affecting the yield of the alkylation product. An increase in both temperature and acid amount led to a higher yield, indicating the feasibility of this approach for introducing a cyclopentyl group onto a trimethylated benzene ring.

Table 1: Key Factors in the Friedel-Crafts Alkylation of 1,3,5-Trimethylbenzene with Cyclopentene unise.org

| Parameter | Effect on Alkylation Yield |

| Reaction Temperature | Increased temperature leads to a higher yield. |

| Amount of Sulfuric Acid | Increased acid amount leads to a higher yield. |

| Molar Ratio of Arene to Alkene | Investigated but found to be less significant than temperature and acid amount. |

Modern C-H functionalization methodologies often employ transition metal catalysts, such as rhodium, iridium, and palladium, to achieve high selectivity and functional group tolerance. nih.govrsc.orgnih.gov Rhodium-catalyzed C-H functionalization, for instance, has been extensively developed for a variety of transformations, including the coupling of arenes with alkenes. nih.govnih.gov These reactions can proceed through different catalytic cycles, often involving directing groups to control the regioselectivity of the C-H activation step. While specific examples with 1,2,3-trimethylbenzene and cyclopentene are scarce, the general principles of rhodium-catalyzed C-H activation offer a promising avenue for the synthesis of this compound. nih.gov

Construction of the Cyclopentyl Moiety and its Coupling to Aromatic Rings

Beyond direct C-H functionalization, the synthesis of cyclopentyl-aryl scaffolds can be achieved by constructing the cyclopentyl ring and then coupling it to the aromatic moiety, or by forming the ring in a way that simultaneously creates the aryl-cyclopentyl bond.

Radical cyclization reactions provide a powerful method for the construction of five-membered rings. These reactions typically involve the generation of a radical species that then undergoes an intramolecular addition to a multiple bond, forming a cyclic radical which is subsequently quenched. While not directly forming a cyclopentyl-aryl bond in one step, radical cyclizations are instrumental in preparing functionalized cyclopentyl precursors that can then be coupled to an aromatic ring. For example, a radical cyclization approach can be used to synthesize substituted cyclopentanones, which can then be further elaborated and coupled.

Chiral cyclopentyl-aryl ketones and amines are important building blocks in medicinal chemistry. Asymmetric synthesis of these compounds can be achieved through various methods, including the asymmetric hydrogenation of unsaturated precursors.

An efficient iridium-catalyzed asymmetric hydrogenation of tetrasubstituted α,β-unsaturated ketones has been developed to produce chiral 2-substituted cyclopentyl aryl ketones with high yields and excellent stereoselectivities (up to 99% yield, >20:1 dr and 99% ee). acs.org This methodology is particularly relevant as the resulting chiral ketones can be further modified to introduce the desired substitution pattern on the aromatic ring. The study highlights that an ortho-substituted group on the aryl ring is crucial for achieving good results, a condition that would be met in a precursor to this compound. acs.org

Table 2: Iridium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted α,β-Unsaturated Ketone acs.org

| Ligand | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield |

| L1 (PHOX-type) | 18:1 | 97% | High |

| Other PHOX ligands | Varied | Varied | High |

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Several methods are applicable for the formation of a bond between a cyclopentyl group and an aromatic ring.

The Negishi coupling , which involves the reaction of an organozinc reagent with an organic halide, is a powerful tool for C(sp³)–C(sp²) bond formation. nih.gov The coupling of secondary alkylzinc reagents, such as cyclopentylzinc halides, with aryl bromides or chlorides can be achieved with high selectivity using palladium catalysts bearing specific biarylphosphine ligands. nih.gov This method has been shown to be effective for a range of heteroaryl halides and could be applied to a suitably halogenated 1,2,3-trimethylbenzene derivative.

Another widely used method is the Suzuki-Miyaura coupling , which couples an organoboron compound with an organic halide. While less common for secondary alkyl groups due to potential side reactions like β-hydride elimination, advancements in ligand and catalyst design have expanded its scope. The use of cyclopentylboronic acids or their derivatives in Suzuki-Miyaura reactions with aryl halides represents a viable strategy.

Palladium-catalyzed cross-coupling of Grignard reagents, such as cyclopropylmagnesium bromide, with aryl bromides has been shown to be mediated by zinc halide additives, suggesting a potential pathway for cyclopentyl coupling as well. organic-chemistry.org

Table 3: Overview of Cross-Coupling Reactions for Cyclopentyl-Aryl Bond Formation

| Reaction Name | Cyclopentyl Reagent | Aromatic Reagent | Catalyst System |

| Negishi Coupling | Cyclopentylzinc halide | Halogenated 1,2,3-trimethylbenzene | Palladium/biarylphosphine ligand |

| Suzuki-Miyaura Coupling | Cyclopentylboronic acid/ester | Halogenated 1,2,3-trimethylbenzene | Palladium/phosphine ligand |

| Kumada-Corriu Coupling | Cyclopentylmagnesium halide | Halogenated 1,2,3-trimethylbenzene | Palladium or Nickel/phosphine ligand |

Stereochemical Control in the Synthesis of Substituted Cyclopentyl-Aryl Structures

When the cyclopentyl ring is substituted, controlling the stereochemistry becomes a critical aspect of the synthesis. Asymmetric catalysis plays a key role in establishing the desired stereocenters.

As mentioned in section 2.4.2, the iridium-catalyzed asymmetric hydrogenation of cyclopentenyl ketones is a powerful method for setting stereocenters on the cyclopentyl ring relative to the aryl group. acs.org The choice of the chiral ligand on the iridium catalyst dictates the facial selectivity of the hydrogenation, leading to high enantiomeric excess. Furthermore, the diastereoselectivity can be influenced by the existing stereocenters and the reaction conditions.

In the context of cross-coupling reactions, if a chiral, enantioenriched cyclopentyl metallic reagent is used, the stereochemistry can often be transferred to the product with high fidelity, depending on the reaction mechanism. For instance, Negishi and Suzuki-Miyaura couplings can proceed with retention of configuration at the sp³ carbon center under appropriate conditions.

Organocatalysis also offers powerful strategies for the enantioselective synthesis of polysubstituted cyclopentanes. For example, organocatalytic double Michael addition reactions have been employed to construct cyclopentanone (B42830) rings with up to four contiguous stereocenters with excellent enantioselectivity. nih.gov These highly functionalized cyclopentanones can then serve as versatile intermediates for the synthesis of complex cyclopentyl-aryl structures.

Advanced Spectroscopic and Spectrometric Characterization of 1 Cyclopentyl 2,3,4 Trimethylbenzene

Inductive and Hyperconjugative Effects of Alkyl Substituents

The cyclopentyl and methyl groups are electron-donating through inductive effects and hyperconjugation. youtube.com This increases the electron density of the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles compared to unsubstituted benzene. libretexts.orgmsu.edu

Directing Effects in Electrophilic Aromatic Substitution

The four alkyl groups on the benzene ring are ortho- and para-directing activators. youtube.com In a subsequent electrophilic aromatic substitution reaction on 1-Cyclopentyl-2,3,4-trimethylbenzene, the incoming electrophile would be directed to the remaining unsubstituted positions (positions 5 and 6). The precise regioselectivity would depend on the steric hindrance imposed by the existing bulky cyclopentyl and adjacent methyl groups.

Research and Potential Applications

While specific research on this compound is not widely published, its structural motifs suggest potential areas of application.

Role in Mechanistic Studies

The sterically congested nature of this molecule makes it an interesting substrate for studying the mechanisms of electrophilic aromatic substitution and the influence of steric hindrance on reaction rates and regioselectivity.

Potential Applications in Materials Science

Highly substituted aromatic hydrocarbons can serve as precursors or building blocks for more complex molecules used in materials science. ijrar.org Their rigid structures and potential for functionalization make them candidates for the synthesis of specialty polymers, liquid crystals, or organic electronic materials. rsc.orgresearchgate.net

Relevance in Medicinal Chemistry

Aromatic compounds are fundamental in drug design and development. jocpr.comnih.gov The incorporation of bulky, lipophilic groups like a cyclopentyl moiety can influence a molecule's pharmacokinetic properties. jocpr.com While this compound itself is unlikely to be a therapeutic agent, its structural framework could be incorporated into larger molecules to modulate their biological activity. google.comlibretexts.org

Mechanistic Investigations and Reactivity Studies of 1 Cyclopentyl 2,3,4 Trimethylbenzene

Electrophilic Aromatic Substitution (EAS) on Highly Alkylated Benzene (B151609) Rings

Electrophilic aromatic substitution (EAS) is the hallmark reaction of aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. uomustansiriyah.edu.iqbyjus.com The benzene ring, with its delocalized π-electron system, acts as a nucleophile. quora.com The general mechanism proceeds in two steps: first, the nucleophilic attack of the aromatic ring on the electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.commasterorganicchemistry.com This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.commsu.edu In the second, fast step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and yielding the substituted product. masterorganicchemistry.commsu.edu

In 1-Cyclopentyl-2,3,4-trimethylbenzene, the benzene ring is substituted with four alkyl groups: a cyclopentyl group at position 1 and three methyl groups at positions 2, 3, and 4. Alkyl groups are known to be activating substituents, meaning they increase the rate of EAS compared to unsubstituted benzene. libretexts.orglibretexts.org They donate electron density to the ring through an inductive effect, making the ring more nucleophilic and stabilizing the positively charged sigma complex intermediate. libretexts.org Consequently, this compound is expected to be highly activated and thus very reactive towards electrophiles.

Regioselectivity and Steric Effects of Alkyl Substituents on EAS

Regioselectivity in EAS refers to the position at which the electrophile substitutes on the ring. All activating groups, including the alkyl substituents on this compound, are classified as ortho, para-directors. libretexts.orglibretexts.org This means they direct incoming electrophiles to the positions ortho (adjacent) and para (opposite) to themselves.

In this compound, the two available positions for substitution are C5 and C6. The directing effects of the four alkyl groups must be considered collectively, along with steric hindrance, which is the spatial interference between chemical groups. libretexts.org

Attack at C5: This position is para to the C2-methyl group, ortho to the C4-methyl group, and meta to the C1-cyclopentyl and C3-methyl groups. The ortho- and para-directing effects of the C2 and C4 methyl groups are cooperative, strongly favoring substitution at this site.

Attack at C6: This position is ortho to the C1-cyclopentyl group and meta to the C2 and C4 methyl groups. While the C1-cyclopentyl group directs ortho to this position, it is a very bulky substituent.

Steric hindrance plays a critical role in determining the final product distribution, especially in highly substituted rings. libretexts.org Attack at the C6 position would be significantly hindered by the large cyclopentyl group at C1. msu.edu In contrast, the C5 position is flanked by a less bulky methyl group at C4. Therefore, both electronic effects (strong activation from two methyl groups) and steric effects (less hindrance) predict that electrophilic aromatic substitution on this compound will occur predominantly at the C5 position .

| Position of Attack | Electronic Directing Effects | Steric Hindrance | Predicted Outcome |

|---|---|---|---|

| C5 | Strongly favored (ortho to C4-Me, para to C2-Me) | Moderate (flanked by C4-Me) | Major Product |

| C6 | Favored (ortho to C1-Cyclopentyl) | High (flanked by bulky C1-Cyclopentyl) | Minor or No Product |

Kinetic Studies of Electrophilic Substitution Pathways

Kinetic studies measure the rate of chemical reactions. For EAS, the presence of activating, electron-donating groups significantly increases the reaction rate. libretexts.org The cumulative effect of four alkyl groups on this compound renders the aromatic ring exceptionally electron-rich and therefore highly nucleophilic. This leads to a dramatic acceleration of substitution reactions compared to benzene.

While specific kinetic data for this compound is unavailable, data for other methylbenzenes clearly illustrates this trend. For instance, the rate of nitration increases progressively with the number of methyl groups.

| Compound | Substituent (R in C₆H₅R) | Relative Rate (Benzene = 1) |

|---|---|---|

| Benzene | -H | 1 |

| Toluene (B28343) | -CH₃ | 25 |

| Phenol | -OH | 1,000 |

| Nitrobenzene | -NO₂ | 6 x 10⁻⁸ |

Based on this trend, the rate of electrophilic substitution for this compound is expected to be substantially higher than that of toluene or even xylene, likely approaching the rates seen with highly activated systems like mesitylene. For some very reactive electrophiles, the reaction rate may approach the diffusion-controlled limit, where the rate is limited only by how quickly the reactant molecules can encounter each other in solution.

Nucleophilic Aromatic Substitution (NAS) in Activated or Deactivated Systems (Contextual Relevance)

Nucleophilic aromatic substitution (NAS) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is fundamentally different from EAS. While EAS is facilitated by electron-donating groups, NAS requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN) to make the ring electron-poor and susceptible to attack by a nucleophile. fiveable.mechemistrysteps.com These electron-withdrawing groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex. fiveable.mechemistrysteps.com

The aromatic ring of this compound is rendered extremely electron-rich by four electron-donating alkyl groups. quora.com It lacks any electron-withdrawing substituents and typically would not have a suitable leaving group (like a halide). Therefore, the ring is highly deactivated towards attack by nucleophiles. quora.com Under standard conditions, nucleophilic aromatic substitution is not a viable or relevant reaction pathway for this compound.

Radical Reactions and Their Potential Pathways Involving this compound

While the aromatic ring itself is generally resistant to radical attack, the alkyl substituents provide sites for radical reactions. Specifically, the hydrogen atoms on the carbon directly attached to the benzene ring (the benzylic position) are particularly susceptible to radical abstraction. libretexts.org This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

This compound has several benzylic hydrogens:

Two benzylic hydrogens on the cyclopentyl ring (at its C1 position).

Three benzylic hydrogens on the C2-methyl group.

Three benzylic hydrogens on the C4-methyl group. (The C3-methyl group is sterically shielded and its hydrogens are not considered as readily accessible for typical benzylic reactions).

A potential radical pathway for this compound is free-radical bromination, often carried out using N-Bromosuccinimide (NBS) with a radical initiator. khanacademy.org This reaction would selectively replace a benzylic hydrogen with a bromine atom. Another possible pathway is benzylic oxidation, where the alkyl side-chains are oxidized, often by strong oxidizing agents like KMnO₄, to form carboxylic acids. libretexts.org This reaction typically requires at least one benzylic hydrogen to proceed. libretexts.org The regioselectivity of these radical reactions would depend on the relative stability of the possible benzylic radicals and steric accessibility of the benzylic hydrogens.

Reaction Mechanisms and Transition State Analysis

The mechanism of EAS involves the formation of a high-energy sigma complex intermediate. byjus.com According to Hammond's postulate, the transition state leading to this intermediate will resemble the intermediate in structure and energy. acs.org Therefore, factors that stabilize the sigma complex also stabilize the transition state, lowering the activation energy and increasing the reaction rate. libretexts.org

For this compound, the stability of the sigma complex is the key to understanding its reactivity and regioselectivity. When an electrophile attacks at the C5 position, the positive charge of the resulting sigma complex is delocalized across the ring and can be specifically stabilized by the alkyl groups at C2 and C4 through inductive effects and hyperconjugation. The resonance structure that places the positive charge on C2 is particularly stable because the charge is on a tertiary carbon atom further stabilized by the adjacent C1-cyclopentyl and C3-methyl groups.

Conversely, attack at the C6 position would lead to a sigma complex where the positive charge is stabilized by the C1-cyclopentyl and C3-methyl groups. However, the transition state for this pathway would suffer from significant steric strain between the incoming electrophile and the bulky cyclopentyl group. acs.org

Computational Chemistry Approaches for 1 Cyclopentyl 2,3,4 Trimethylbenzene

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Energetics

Molecular Geometry Optimization and Conformational Analysis

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms, known as the equilibrium geometry. Molecular geometry optimization is a process that systematically alters the positions of the atoms to find the structure with the minimum total energy. rsc.org

For 1-Cyclopentyl-2,3,4-trimethylbenzene, this process involves analyzing the various possible conformations. The benzene (B151609) ring itself is planar, but the attached cyclopentyl group is not. The cyclopentane (B165970) ring typically adopts non-planar conformations to alleviate torsional strain. libretexts.org The two most common low-energy conformations are the "envelope," where one carbon atom is out of the plane of the other four, and the "half-chair," where two adjacent atoms are displaced in opposite directions from the plane of the other three. dalalinstitute.comscribd.comresearchgate.net

The orientation of the cyclopentyl ring relative to the trimethyl-substituted benzene ring is also critical. Steric hindrance between the hydrogens on the cyclopentyl ring and the adjacent methyl groups on the benzene ring will significantly influence the preferred rotational conformation. DFT calculations are used to compute the energies of these different conformers, allowing for the identification of the global minimum energy structure, which represents the most populated conformation of the molecule at equilibrium.

Table 1: Illustrative Conformational Energy Data for this compound This table presents hypothetical data based on typical energy differences found in substituted cycloalkanes to illustrate the expected results from a DFT conformational analysis.

| Conformer | Description | Relative Energy (kJ/mol) |

|---|---|---|

| Envelope-A | Cyclopentyl in envelope form, minimal steric clash with methyl groups. | 0.00 (Global Minimum) |

| Half-Chair-A | Cyclopentyl in half-chair form, minimal steric clash. | ~2.0 |

| Envelope-B | Cyclopentyl in envelope form, rotated to create moderate steric clash. | ~8.5 |

| Planar Cyclopentyl | Hypothetical planar cyclopentyl ring. | >25.0 (High Torsional Strain) |

Aromaticity Assessment and Indices (e.g., NICS, ASE)

Aromaticity is a key concept describing the enhanced stability and unique magnetic properties of cyclic, planar molecules with delocalized π-electrons. While the benzene core of this compound is clearly aromatic, computational methods can quantify this property.

One of the most popular methods is the Nucleus-Independent Chemical Shift (NICS). acs.org This technique involves placing a "ghost" atom (a point with no nucleus or electrons) at a specific location, typically the center of the ring (NICS(0)) or 1 Å above it (NICS(1)). nih.gov The computed magnetic shielding at this point reveals the extent of the induced magnetic field generated by the π-electron ring current. A large negative NICS value is a strong indicator of aromaticity. acs.orgresearchgate.net For this compound, the NICS value at the center of the benzene ring is expected to be significantly negative, confirming its aromatic character. The alkyl substituents are not expected to drastically alter this fundamental property, though they may cause minor fluctuations.

Another important measure is the Aromatic Stabilization Energy (ASE), which quantifies the extra stability gained from cyclic delocalization compared to a hypothetical, non-aromatic analogue. acs.org ASE is typically calculated by comparing the energy of the aromatic molecule to that of appropriate non-cyclic reference compounds through isodesmic or homodesmotic reactions. A higher ASE value indicates greater aromatic stability.

Table 2: Predicted Aromaticity Indices for the Benzene Ring in this compound This table contains expected values based on typical calculations for benzene and other alkylbenzenes.

| Aromaticity Index | Typical Method | Expected Value/Result | Interpretation |

|---|---|---|---|

| NICS(0) | GIAO-DFT at ring center | -8 to -12 ppm | Strongly aromatic (significant shielding) |

| NICS(1)zz | GIAO-DFT 1Å above ring (zz-tensor) | -25 to -35 ppm | Strongly aromatic (isolates π-current effect) |

| ASE | Isodesmic Reaction Energy Calculation | ~120 kJ/mol | High thermodynamic stability due to aromaticity |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By simulating these spectra, researchers can confirm molecular structures and assign experimental signals to specific atoms or molecular motions.

Nuclear Magnetic Resonance (NMR): Theoretical ¹H and ¹³C NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. nih.gov These calculations provide the absolute magnetic shielding for each nucleus, which is then converted to a chemical shift (ppm) by referencing it against a standard compound like tetramethylsilane (B1202638) (TMS). For this compound, calculations would predict distinct signals for the aromatic protons, the three non-equivalent methyl groups, and the various protons on the cyclopentyl ring. docbrown.infochemicalbook.com

Infrared (IR): The vibrational frequencies of a molecule correspond to the absorption peaks in its IR spectrum. Computational methods can calculate these frequencies by determining the second derivatives of the energy with respect to atomic displacements. rsc.org These calculations can predict the wavenumbers and intensities of fundamental vibrational modes, such as C-H stretches (aromatic and aliphatic), C=C stretches of the benzene ring, and various bending modes. rsc.orgresearchgate.netresearchgate.net

UV-Vis: Electronic transitions, which are observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). researchgate.netresearchgate.netacs.org This method calculates the energies required to excite electrons from occupied orbitals (like the HOMO) to unoccupied orbitals (like the LUMO). The results can predict the maximum absorption wavelength (λmax) and help assign the observed absorption bands to specific electronic transitions (e.g., π → π* transitions within the benzene ring). mdpi.comnist.gov

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry allows for the detailed exploration of potential reaction pathways, providing insights that are often difficult to obtain experimentally. For this compound, this could involve modeling its behavior in reactions such as pyrolysis, oxidation, or electrophilic aromatic substitution. mdpi.comrsc.org

A key aspect of this modeling is the characterization of transition states (TS). A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. youtube.com Using DFT, researchers can locate the geometry of a transition state and calculate its energy. This information is critical for determining the activation energy (Ea) of a reaction, which directly relates to the reaction rate. rsc.org

For example, in a pyrolysis reaction, a likely initial step is hydrogen abstraction from one of the alkyl groups by a radical. mit.eduresearchgate.net Computational modeling could compare the activation energies for hydrogen abstraction from the methyl groups versus the cyclopentyl group, thereby predicting the most likely initial site of reaction. dntb.gov.uaresearchgate.net The subsequent decomposition pathways of the resulting radical could also be modeled to predict the final product distribution. mdpi.comresearchgate.net

Structure-Reactivity Relationship (SRR) Studies and Predictive Models

Structure-Reactivity Relationship (SRR) studies aim to establish a quantitative link between a molecule's structural or electronic properties and its chemical reactivity. libretexts.org Computational chemistry is central to this field, as it can generate a wide range of molecular descriptors that can be correlated with experimental data. This approach is often referred to as Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR). nih.govresearchgate.netwikipedia.org

For this compound, DFT calculations can provide key descriptors related to its reactivity. nih.gov These include:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, the π-system of the benzene ring would be an area of negative potential, indicating its susceptibility to attack by electrophiles.

Atomic Charges and Fukui Functions: These indices provide a more quantitative, atom-specific measure of reactivity, predicting which sites on the molecule are most likely to participate in a given reaction. For electrophilic aromatic substitution, these models would help predict whether an incoming electrophile would preferentially add to the C5 or C6 position of the ring. researchgate.net

By correlating these computed descriptors with known reaction rates for a series of related alkylbenzenes, predictive models can be built. nih.gov These models can then be used to estimate the reactivity of this compound in various chemical transformations.

Advanced Derivatization and Functionalization Strategies for 1 Cyclopentyl 2,3,4 Trimethylbenzene Scaffolds

Further C-H Functionalization of the Benzene (B151609) Ring and Cyclopentyl Moiety

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional pre-functionalization strategies. For the 1-cyclopentyl-2,3,4-trimethylbenzene scaffold, C-H functionalization can be selectively targeted to either the aromatic benzene ring or the aliphatic cyclopentyl moiety.

On the Benzene Ring: The electron-rich nature of the polysubstituted benzene ring makes it amenable to electrophilic aromatic substitution. However, achieving regioselectivity can be challenging due to the presence of multiple activating methyl groups and the cyclopentyl substituent. Modern catalytic systems, often employing transition metals like palladium, rhodium, or iridium, can direct C-H activation to specific positions through the use of directing groups or by exploiting subtle differences in steric and electronic environments. For instance, ortho-C–H functionalization can be achieved by introducing a directing group at a strategic position, while sterically demanding catalysts might favor the less hindered positions on the aromatic ring.

On the Cyclopentyl Moiety: C-H functionalization of the cyclopentyl ring presents a different set of challenges, primarily related to the lower reactivity of sp³ C-H bonds compared to their sp² counterparts. Nevertheless, significant progress has been made in this area. Radical-based methodologies, including those utilizing N-bromosuccinimide (NBS) for allylic or benzylic bromination, can be a starting point for functionalization. More advanced techniques involve transition metal-catalyzed C-H activation. For example, rhodium-catalyzed carbene insertion into C-H bonds can introduce new functional groups onto the cyclopentyl ring. researchgate.net The diastereoselectivity of such transformations is a key consideration, often influenced by the catalyst, ligands, and the steric environment of the substrate.

| Functionalization Target | Methodology | Key Features | Potential Products |

| Benzene Ring | Directed C-H Activation (e.g., Pd, Rh catalysis) | High regioselectivity, functional group tolerance. | Halogenated, arylated, or acylated derivatives. |

| Cyclopentyl Moiety (Benzylic) | Radical Halogenation (e.g., NBS) | Selectivity for the benzylic position. | Benzylic bromides for further substitution. |

| Cyclopentyl Moiety (Aliphatic) | Transition Metal-Catalyzed C-H Insertion (e.g., Rh-carbene) | Access to unactivated C-H bonds, potential for stereocontrol. | Ester or ketone functionalized cyclopentyl rings. |

Late-Stage Functionalization via Cross-Coupling Reactions

Late-stage functionalization (LSF) refers to the introduction of functional groups into a complex molecule at a late step in the synthetic sequence. nih.gov This strategy is particularly valuable for creating molecular diversity from a common intermediate. Cross-coupling reactions are a cornerstone of LSF, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.govacs.org

For the this compound scaffold, LSF via cross-coupling typically requires initial C-H activation to install a handle, such as a halide or a triflate, on the aromatic ring. Once this "linchpin" is in place, a variety of cross-coupling reactions can be employed.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron reagent with an organic halide or triflate, forming a C-C bond. This is a versatile method for introducing new aryl or vinyl groups onto the benzene ring.

Buchwald-Hartwig Amination: This reaction, also catalyzed by palladium, forms a C-N bond between an aryl halide/triflate and an amine. It is a powerful tool for synthesizing aniline (B41778) derivatives. acs.org

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a C-C triple bond.

A significant advancement in this area is the use of aryl sulfonium (B1226848) salts as coupling partners. These can be generated through direct C-H functionalization and serve as effective electrophiles in various cross-coupling reactions, expanding the scope of LSF. acs.orgmpg.de

| Reaction Type | Catalyst | Coupling Partners | Bond Formed | Key Advantage |

| Suzuki-Miyaura | Palladium | Aryl/vinyl boronic acid/ester + Aryl halide/triflate | C(sp²)-C(sp²)/C(sp) | Broad substrate scope, mild reaction conditions. |

| Buchwald-Hartwig | Palladium | Amine + Aryl halide/triflate | C(sp²)-N | Access to a wide range of arylamines. acs.org |

| Sonogashira | Palladium/Copper | Terminal alkyne + Aryl halide/triflate | C(sp²)-C(sp) | Introduction of alkyne functionality. |

| Negishi | Palladium/Nickel | Organozinc reagent + Aryl halide/triflate | C(sp²)-C(sp³/sp²/sp) | High reactivity of organozinc reagents. |

Synthesis of Polyfunctionalized Architectures Incorporating the this compound Core

The construction of polyfunctionalized molecules based on the this compound core requires a strategic combination of the methods described above. The goal is to introduce multiple, distinct functional groups in a controlled manner, leading to complex molecular architectures with tailored properties.

One approach involves a stepwise functionalization strategy. For instance, an initial C-H functionalization on the benzene ring could be followed by a cross-coupling reaction. Subsequently, a different C-H bond on the cyclopentyl ring could be targeted for functionalization. This sequential approach allows for the precise installation of different functionalities at specific locations.

Cascade reactions offer a more convergent and efficient route to polyfunctionalized derivatives. These reactions involve a series of intramolecular or intermolecular transformations that occur in a single pot, often triggered by a single catalytic event. For example, a palladium-catalyzed cascade reaction could involve an initial C-H activation followed by an intramolecular cyclization onto a pre-installed functional group, leading to the formation of a new ring system fused to the original scaffold.

The synthesis of cyclopentannulated azaarenes through Buchwald-Hartwig couplings represents a powerful method for creating extended, polycyclic aromatic systems. nih.gov This strategy could be adapted to the this compound core to build complex, nitrogen-containing architectures.

Stereoselective Transformations on the Cyclopentyl Ring or its Junction to the Aromatic System

Introducing stereocenters in a controlled manner is a critical aspect of synthesizing complex organic molecules. For the this compound scaffold, stereoselective transformations can be targeted at the cyclopentyl ring or at the benzylic position where the ring is attached to the aromatic system.

On the Cyclopentyl Ring: Asymmetric C-H functionalization is a cutting-edge technique for installing chiral centers on the cyclopentyl ring. This can be achieved using chiral catalysts, such as dirhodium complexes with chiral ligands, which can differentiate between enantiotopic C-H bonds. researchgate.net The development of methods for the stereoselective synthesis of cyclopentanes bearing multiple stereocenters is an active area of research. nih.gov Domino reactions initiated by rhodium carbenes have shown promise in the convergent and stereoselective synthesis of highly substituted cyclopentanes. nih.gov

At the Junction: The benzylic carbon atom, being adjacent to the aromatic ring, offers a unique handle for stereoselective transformations. For instance, if a carbonyl group is introduced at this position, asymmetric reduction or addition of a nucleophile can generate a chiral center. Another approach involves the stereoselective ring-opening of a cyclopropane (B1198618) fused to the cyclopentyl ring, which can proceed with high diastereoselectivity. nih.gov

The stereochemical outcome of these reactions, whether they are stereoselective (favoring one stereoisomer over another) or stereospecific (where the stereochemistry of the starting material dictates the stereochemistry of the product), is a crucial consideration in the design of synthetic routes. masterorganicchemistry.comkhanacademy.org

| Transformation Type | Catalyst/Reagent | Target | Stereochemical Control | Example Reaction |

| Asymmetric C-H Functionalization | Chiral Dirhodium Catalyst | Cyclopentyl C-H bonds | Enantioselective | Carbene insertion |

| Diastereoselective Cyclopropanation | Chiral Catalyst | Alkene on a cyclopentyl precursor | Diastereoselective | Formation of a fused cyclopropane ring |

| Stereoselective Reduction | Chiral Reducing Agent (e.g., CBS reagent) | Benzylic carbonyl | Enantioselective | Formation of a chiral benzylic alcohol |

| Stereospecific Ring Opening | Lewis Acid | Fused cyclopropane ring | Stereospecific | Diastereoselective formation of a functionalized cyclopentyl ring nih.gov |

Environmental Transformation Pathways and Mechanistic Studies of Alkylbenzenes Contextual for 1 Cyclopentyl 2,3,4 Trimethylbenzene

The environmental fate of alkylbenzenes, a class of aromatic hydrocarbons, is governed by a complex interplay of photodegradation, biodegradation, and various physical-chemical processes. While specific experimental data on 1-Cyclopentyl-2,3,4-trimethylbenzene is limited in publicly available literature, its environmental transformation pathways can be inferred from the well-documented behavior of structurally similar alkyl aromatic hydrocarbons. This section explores the primary mechanisms that determine the persistence and distribution of these compounds in the environment.

Emerging Applications of 1 Cyclopentyl 2,3,4 Trimethylbenzene in Chemical Sciences Non Biological

Role as a Key Synthetic Intermediate for Complex Organic Molecules

There is no documented use of 1-Cyclopentyl-2,3,4-trimethylbenzene as a key synthetic intermediate in the synthesis of complex organic molecules.

Theoretically, a molecule with this structure could serve as a building block in organic synthesis. The substituted benzene (B151609) ring offers a scaffold that can be further functionalized. For example, the methyl groups could potentially undergo oxidation to carboxylic acids or bromination to introduce further reactive handles. The aromatic ring itself could be subject to electrophilic substitution reactions, although the existing alkyl groups would direct incoming electrophiles to the remaining unsubstituted positions, and steric hindrance from the bulky cyclopentyl and adjacent methyl groups would heavily influence reactivity.

Potential in Materials Science: Organic Electronic Materials and Functional Polymers

No research has been published detailing the potential or application of this compound in materials science.

Design and Synthesis of Conjugated Systems Incorporating the Aryl-Cyclopentyl Motif

While the design of conjugated systems incorporating aryl-cyclopentyl motifs is an area of interest in materials science, there are no specific examples involving this compound. Generally, incorporating bulky, non-planar groups like a cyclopentyl ring onto a conjugated backbone can be a strategy to disrupt intermolecular packing. This can improve the solubility of the resulting polymers and influence the solid-state morphology, which are critical factors for their performance in organic electronic devices. The electron-donating nature of the alkyl groups on the benzene ring could also modulate the electronic properties of a hypothetical conjugated system.

Applications in Catalysis or Ligand Design

There are no known applications of this compound in catalysis or ligand design.

In principle, the this compound scaffold could be chemically modified to create a ligand for a metal catalyst. For instance, functionalization of the aromatic ring or the alkyl groups could introduce coordinating atoms (like phosphorus, nitrogen, or oxygen). The sterically hindered environment created by the cyclopentyl group and the three methyl groups could be a feature in designing bulky ligands. Such ligands can be crucial in controlling the reactivity and selectivity of a metal center in catalytic processes by influencing the coordination sphere of the metal. However, this remains a hypothetical application without any supporting scientific literature.

Future Research Directions and Unexplored Avenues for 1 Cyclopentyl 2,3,4 Trimethylbenzene

Development of Novel and Sustainable Synthetic Routes

The conventional method for synthesizing alkylated aromatic compounds is the Friedel-Crafts alkylation. wikipedia.org This reaction involves treating an aromatic compound with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). mt.comlibretexts.org For 1-Cyclopentyl-2,3,4-trimethylbenzene, this would typically involve the reaction of 1,2,3-trimethylbenzene (B126466) (hemimellitene) with a cyclopentylating agent like cyclopentyl bromide or cyclopentene (B43876) under Lewis acid catalysis.

However, traditional Friedel-Crafts chemistry has notable drawbacks, including the use of stoichiometric amounts of corrosive and moisture-sensitive catalysts that are difficult to recycle, and the potential for unwanted side reactions like polyalkylation and carbocation rearrangements. orgoreview.comyoutube.com

Future research should focus on developing more sustainable and efficient synthetic protocols. A key area of investigation is the use of solid acid catalysts, such as zeolites. These materials offer several advantages:

Reusability: Solid catalysts can be easily separated from the reaction mixture and reused, reducing waste.

Reduced Corrosion: They are less corrosive than traditional Lewis acids.

Shape Selectivity: The porous structure of zeolites can influence the regioselectivity of the reaction, potentially leading to higher yields of the desired isomer.

Investigating vapor-phase alkylation over a solid acid bed or using alternative, less hazardous cyclopentylating agents could represent a significant step forward in the sustainable production of this compound.

Exploration of Unconventional Reactivities and Transformations

The electron-donating nature of the three methyl groups and the cyclopentyl group makes the aromatic ring of this compound highly activated towards electrophilic aromatic substitution. While reactions like nitration, halogenation, and sulfonation are expected to proceed readily, their regiochemical outcomes are unexplored. The steric hindrance imposed by the adjacent alkyl groups would create a complex directive effect, making the prediction and control of substituent placement a challenging and valuable research area.

Beyond standard electrophilic substitution, other transformations remain unexplored:

Side-Chain Functionalization: The benzylic protons on the methyl groups and the cyclopentyl ring are potential sites for radical-mediated halogenation or oxidation, opening pathways to a variety of derivatives.

Dealkylation and Transalkylation: Friedel-Crafts alkylations can be reversible under certain conditions. wikipedia.org Studying the propensity of the cyclopentyl group to migrate or be removed could provide insights into the compound's stability and potential for isomerization, which is relevant in catalytic reforming processes in the petroleum industry.

Pyrolytic Behavior: The thermal decomposition pathways of polysubstituted benzenes are relevant to understanding soot formation and developing high-performance materials. researchgate.net Investigating the pyrolysis of this compound could reveal unique rearrangement and condensation reactions.

Advanced Spectroscopic Techniques for Dynamic Structure Elucidation

Thorough characterization of this compound is essential. While standard spectroscopic techniques like ¹H and ¹³C NMR, IR, and mass spectrometry provide basic structural confirmation, advanced methods can offer deeper insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the three methyl groups, and the cyclopentyl group. Due to the asymmetric substitution, the aromatic protons and methyl groups would likely exhibit unique chemical shifts. Advanced 2D NMR techniques (COSY, HSQC, HMBC) would be crucial for unambiguously assigning all proton and carbon signals, confirming the connectivity between the cyclopentyl group and the trimethylbenzene core.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 6.8 - 7.1 | 125 - 130 |

| Ar-CH (Cyclopentyl) | 3.0 - 3.4 | 45 - 50 |

| Ar-CH₂ (Cyclopentyl) | 1.5 - 2.1 | 32 - 36 |

| CH₂ (Cyclopentyl) | 1.4 - 1.8 | 25 - 28 |

| Ar-CH₃ | 2.1 - 2.3 | 15 - 20 |

| Aromatic C (quaternary) | N/A | 135 - 145 |

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic groups (below 3000 cm⁻¹). docbrown.info Aromatic C=C stretching peaks would appear in the 1450-1600 cm⁻¹ region. docbrown.info The specific pattern of C-H bending vibrations in the fingerprint region (600-900 cm⁻¹) could serve as a unique identifier for this particular substitution pattern. docbrown.info

Dynamic NMR: Variable-temperature NMR studies could be employed to investigate the conformational dynamics of the molecule, specifically the rotational barrier of the C-C bond connecting the cyclopentyl ring to the benzene (B151609) ring. This can provide valuable information about the steric interactions between the substituents.

Integration with Green Chemistry Principles for Synthesis and Derivatization

Applying the principles of green chemistry to the synthesis and subsequent modification of this compound is a critical future direction. This extends beyond the use of solid acid catalysts mentioned earlier.

Key areas for green chemistry integration include:

Atom Economy: Evaluating synthetic routes based on their atom economy to minimize the generation of byproducts. For instance, using cyclopentene as the alkylating agent in an addition reaction is inherently more atom-economical than using cyclopentyl bromide in a substitution reaction.

Alternative Energy Sources: Exploring the use of microwave irradiation or ultrasonication to accelerate reactions, potentially reducing reaction times and allowing for the use of less aggressive catalysts or lower temperatures.

Solvent Selection: Moving away from traditional, often hazardous, chlorinated solvents towards greener alternatives like supercritical CO₂ or ionic liquids for both synthesis and purification processes.

High-Throughput Computational Screening for Structure-Property Relationships

Computational chemistry provides a powerful tool for predicting the properties of this compound and its potential derivatives before committing to laboratory synthesis. High-throughput computational screening can accelerate the discovery of molecules with desired characteristics.

Density Functional Theory (DFT) Calculations: DFT methods can be used to model:

Molecular Geometry: Predicting bond lengths, bond angles, and conformational preferences.

Electronic Properties: Calculating the molecular orbital energies (HOMO/LUMO), which are crucial for understanding reactivity and potential applications in organic electronics.

Spectroscopic Data: Simulating NMR and IR spectra to aid in the interpretation of experimental data.

Reaction Mechanisms: Modeling transition states and reaction pathways to understand selectivity and optimize reaction conditions for its synthesis and derivatization.

By creating a virtual library of compounds based on the this compound scaffold and computationally screening their properties, research can be efficiently directed towards derivatives with high potential for applications in areas such as specialty polymers, additives, or advanced materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-Cyclopentyl-2,3,4-trimethylbenzene, and how can purity be validated?

- Methodology : Use Friedel-Crafts alkylation to introduce the cyclopentyl group to a pre-methylated benzene derivative (e.g., 1,2,3-trimethylbenzene). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry using kinetic studies. Validate purity via gas chromatography-mass spectrometry (GC-MS) with ≥98% purity thresholds, referencing standards like 1,2,3-trimethylbenzene purity protocols . Post-synthesis, employ recrystallization in non-polar solvents (e.g., hexane) to isolate high-purity crystals.

Q. How can spectroscopic techniques distinguish structural isomers of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to analyze substituent positions. For example, the cyclopentyl group’s protons will exhibit distinct splitting patterns in ¹H NMR (δ ~1.5–2.5 ppm), while aromatic protons in the trimethylbenzene moiety show deshielding effects. Compare with computational predictions (e.g., density functional theory, DFT) to confirm assignments .

Advanced Research Questions

Q. What computational models predict the thermodynamic stability of this compound, and how do steric effects influence its reactivity?

- Methodology : Apply quantum chemical calculations (e.g., Gaussian 16) to evaluate steric strain from the cyclopentyl and methyl groups. Use molecular mechanics (MM2) to assess torsional strain and compare with experimental boiling points (predicted ~160–180°C) . For reactivity studies, perform Hammett analysis to quantify substituent effects on electrophilic substitution reactions, referencing steric parameters like Charton’s υ values .

Q. How can substituent positional effects (2,3,4-trimethyl vs. other configurations) alter the compound’s catalytic applications?

- Methodology : Test catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Compare reaction yields and turnover frequencies (TOF) between isomers. Use in-situ infrared (IR) spectroscopy to monitor intermediate formation, correlating steric hindrance with reaction efficiency .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected byproducts in synthesis)?

- Methodology : Employ high-resolution mass spectrometry (HRMS) to identify byproducts. For example, detect cyclopentyl group migration using isotope labeling. Apply statistical tools (e.g., Design of Experiments, DoE) to isolate variables like temperature or catalyst loading . Reference safety protocols for handling halogenated intermediates (e.g., trichlorobenzene derivatives) .

Critical Considerations

- Safety : Adhere to PRTR regulations for handling aromatic hydrocarbons and chlorinated solvents .

- Data Reproducibility : Use cheminformatics software (e.g., ChemDraw, Gaussian) to standardize structural data .

- Environmental Analysis : Develop HPLC protocols with C18 columns for detecting degradation products in environmental matrices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.